molecular formula C11H14N4 B2883709 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 1267710-55-3

3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline

Cat. No. B2883709
CAS RN: 1267710-55-3
M. Wt: 202.261
InChI Key: HSXNAGOLRWYMAB-UHFFFAOYSA-N
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Description

“3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline” is a type of 1H-1,2,3-triazole analog . These compounds play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of such triazole analogs is often accomplished using a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium . The reduction of compound 2 to compound 3 is achieved by using DIBAL-H, which furnishes compound 3 in a high yield . The hydroxyl group of 3 is then converted into a tosyl moiety to provide compounds 4 in high yield . The latter is treated with NaN3 and affords the corresponding azide derivative 5 .


Molecular Structure Analysis

The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

These compounds are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

The triazole ring, a core structure in this compound, is known for its antimicrobial properties. It has been used to synthesize compounds with activity against a range of microbial strains, including bacteria and fungi . The presence of the triazole ring can enhance the compound’s ability to interact with microbial enzymes, potentially inhibiting their growth and proliferation.

Enzyme Inhibition: Carbonic Anhydrase-II Inhibitors

In the field of enzyme inhibition, 3-(5-propan-2-yltriazol-1-yl)aniline derivatives have shown potential as inhibitors of the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in various physiological processes, and its inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and altitude sickness.

Chemical Synthesis: Organic Synthons

This compound can serve as a versatile synthon in organic chemistry, facilitating the synthesis of a wide array of imidazole-containing compounds . These compounds have diverse applications, including as precursors for pharmaceuticals and agrochemicals.

Material Science: Corrosion Inhibitors

The triazole derivatives are also valuable in material science, particularly as corrosion inhibitors for copper alloys . Their ability to form protective layers on metal surfaces can prevent oxidation and degradation, extending the lifespan of various industrial components.

Biomedical Research: Antitumor Activity

Imidazole and triazole derivatives have been reported to exhibit antitumor activities . The compound could be used to develop new antitumor agents, potentially offering alternative treatments for various cancers.

Agrochemicals: Pesticides and Fungicides

The triazole ring is a common motif in agrochemicals, particularly in pesticides and fungicides . Its incorporation into new compounds can lead to the development of more effective and environmentally friendly agricultural products.

Biochemical Studies: Tautomerism and Protonation Studies

Due to the amphoteric nature of imidazole rings, compounds like 3-(5-propan-2-yltriazol-1-yl)aniline can be used in biochemical studies to understand tautomerism and protonation-deprotonation processes .

Drug Development: Analgesic and Anti-inflammatory

Some imidazole-containing drugs have analgesic and anti-inflammatory properties . Research into derivatives of 3-(5-propan-2-yltriazol-1-yl)aniline could contribute to the development of new pain relief medications.

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The study of these compounds has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This opens up new possibilities for the development of more effective and potent inhibitors, which is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

3-(5-propan-2-yltriazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(2)11-7-13-14-15(11)10-5-3-4-9(12)6-10/h3-8H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXNAGOLRWYMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=NN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline

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